molecular formula C14H18ClN3O2S B013616 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride CAS No. 141543-65-9

1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride

Cat. No.: B013616
CAS No.: 141543-65-9
M. Wt: 327.8 g/mol
InChI Key: FGSVAQSKHCFWOY-UHFFFAOYSA-N
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Description

Chemical Properties and Structure

This compound is a synthetic compound with the molecular formula C₁₄H₁₈ClN₃O₂S and a molecular weight of 327.83 g/mol. The non-salt form has a molecular formula of C₁₄H₁₇N₃O₂S and a molecular weight of 291.37 g/mol. It belongs to the isoquinoline sulfonamide family of compounds, characterized by an isoquinoline core with a sulfonyl group at position 5 that connects to a substituted piperazine ring.

The compound features several key structural elements:

  • An isoquinoline core that provides a rigid scaffold for binding interactions
  • A sulfonyl group (-SO2-) serving as a linker between the aromatic system and the piperazine moiety
  • A 3-methylpiperazine group with the methyl substituent at the 3-position, distinguishing it from other related compounds
  • A hydrochloride salt form that enhances aqueous solubility

Physically, this compound appears as an off-white solid with a melting point range of 187-190°C. It demonstrates good solubility in organic solvents including DMSO and methanol, making it suitable for various research applications.

Biological Activity Overview

This compound functions primarily as a selective inhibitor of protein kinase C (PKC) and cyclic nucleotide-dependent protein kinases. Its mechanism of action involves competitive inhibition at the ATP-binding site of these kinases, preventing the phosphorylation of substrate proteins that would normally occur during signal transduction processes.

The compound exhibits inhibitory activity against multiple kinase families, including:

  • Various PKC isoforms, including conventional (α, β, γ), novel (δ, ε, η, θ), and atypical (ζ, ι/λ) PKCs
  • Cyclic AMP-dependent protein kinase (PKA)
  • Cyclic GMP-dependent protein kinase (PKG)
  • To a lesser extent, calcium/calmodulin-dependent protein kinases

This broad yet selective inhibitory profile has established this compound as a valuable tool for investigating the roles of these kinases in various cellular processes and signaling pathways. Its use has contributed significantly to our understanding of PKC-mediated events in cell proliferation, differentiation, immune function, and neurobiological processes.

Properties

IUPAC Name

5-(3-methylpiperazin-1-yl)sulfonylisoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S.ClH/c1-11-10-17(8-7-16-11)20(18,19)14-4-2-3-12-9-15-6-5-13(12)14;/h2-6,9,11,16H,7-8,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGSVAQSKHCFWOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90931117
Record name 5-(3-Methylpiperazine-1-sulfonyl)isoquinoline--hydrogen chloride (1/1)
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Molecular Weight

327.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141543-65-9
Record name Isoquinoline, 5-[(3-methyl-1-piperazinyl)sulfonyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141543-65-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperazine, 1-(5-isoquinolinylsulfonyl)-3-methyl-, monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141543659
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(3-Methylpiperazine-1-sulfonyl)isoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90931117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Protection of the Piperazine Ring

The synthesis typically begins with the protection of the piperazine ring to prevent unwanted side reactions during subsequent steps. A common approach involves reacting 3-methylpiperazine with tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This reaction, conducted in dichloromethane at 0–5°C, yields Boc-protected 3-methylpiperazine with >90% efficiency. Alternative protecting groups, including benzyloxycarbonyl (Cbz) and tosyl (Ts), have also been employed, though Boc is preferred for its ease of removal under mild acidic conditions.

Sulfonylation with 5-Isoquinolinesulfonyl Chloride

The protected piperazine derivative is then sulfonylated using 5-isoquinolinesulfonyl chloride. This step is carried out in anhydrous ethyl acetate or tetrahydrofuran (THF) under nitrogen atmosphere. Triethylamine or sodium bicarbonate is added to scavenge HCl generated during the reaction. Optimal temperatures range from −10°C to room temperature, with reaction times of 4–6 hours. The sulfonylation efficiency depends on the stoichiometric ratio, with a 1.2:1 molar excess of sulfonyl chloride to piperazine ensuring complete conversion.

Introduction of the Methyl Group

While the methyl group is often introduced early in the synthesis (e.g., starting with 3-methylpiperazine), late-stage methylation has been explored. Quaternization of the piperazine nitrogen using methyl iodide in dimethylformamide (DMF) at 60°C for 12 hours achieves selective N-methylation, though this method risks over-alkylation and requires careful monitoring.

Deprotection and Hydrochloride Salt Formation

Final deprotection of the Boc group is achieved using hydrochloric acid in dioxane or trifluoroacetic acid (TFA) in dichloromethane. The free base is precipitated as the hydrochloride salt by treating with concentrated HCl in ethanol, yielding the final product with a purity of ≥95% after recrystallization from ethanol/water mixtures.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies demonstrate that polar aprotic solvents (e.g., THF, DMF) enhance sulfonylation rates but may increase side-product formation. Ethyl acetate balances reactivity and selectivity, providing a 78% yield in the sulfonylation step at 0°C. Elevated temperatures (>30°C) lead to decomposition of the sulfonyl chloride, reducing overall yield by 15–20%.

Catalytic Approaches

The use of 4-dimethylaminopyridine (DMAP) as a catalyst in sulfonylation improves reaction kinetics, reducing completion time from 6 hours to 2 hours. However, DMAP increases the cost of production and complicates purification due to its basicity.

Comparative Analysis of Synthetic Methods

MethodKey StepsYield (%)Purity (%)Scalability
Boc Protection RouteBoc protection → sulfonylation → deprotection6897High
Cbz Protection RouteCbz protection → sulfonylation → hydrogenolysis7295Moderate
Direct AlkylationSulfonylation → N-methylation5590Low

Data synthesized from

The Boc protection route remains the most scalable, albeit with marginally lower yields compared to the Cbz method. Direct alkylation suffers from poor regioselectivity, making it unsuitable for industrial applications.

Industrial-Scale Production Considerations

Cost-Efficiency

Bulk synthesis requires inexpensive reagents such as aqueous sodium hydroxide for pH adjustment and ethanol for recrystallization. Patent CN102120732B highlights a 75% yield using sodium borohydride instead of lithium aluminum hydride, reducing safety risks and costs.

Waste Management

The process generates acidic waste (HCl, TFA) and organic solvents (THF, DCM). Neutralization with calcium carbonate and solvent recovery via distillation are recommended to meet environmental regulations .

Chemical Reactions Analysis

Types of Reactions

1-(5-Isoquinolinylsulfonyl)-3-methylpiperazine monohydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

  • Organic Synthesis : The compound serves as a reagent in organic synthesis and catalysis, facilitating various chemical reactions due to its unique functional groups.
  • Catalysis : It is employed in catalytic processes that involve kinase inhibition.

Biology

  • Cell Signaling Studies : 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride is pivotal in studying cellular signaling pathways, particularly those involving PKC. By inhibiting specific isoforms of PKC, it influences cell growth, differentiation, and apoptosis .
  • Enzyme Inhibition : The compound's mechanism involves binding to the active site of kinases, preventing phosphorylation of target proteins and modulating various cellular processes .

Medicine

  • Cancer Research : The compound is investigated for its therapeutic potential in cancer treatment by selectively inhibiting PKC isoforms that are often overactive in tumorigenesis .
  • Neurodegenerative Disorders : Studies suggest potential applications in neurodegenerative diseases where PKC plays a role in neuronal signaling and survival .

Industry

  • Pharmaceutical Development : Its properties make it valuable in the development of new pharmaceuticals aimed at targeting specific kinases involved in disease processes .
  • Biochemical Assays : It is used in biochemical assays to evaluate kinase activity and inhibition profiles.

Case Studies

  • Influence on Eosinophil Apoptosis : A study investigated the effects of this compound on eosinophil apoptosis in nasal polyp tissues. Results indicated that varying concentrations of Iso-H7 influenced apoptosis rates, highlighting its potential therapeutic implications in allergic conditions .
  • Signal Transduction Pathways : Research demonstrated that this compound alters phosphorylation states of downstream substrates involved in signal transduction pathways, providing insights into its mechanism of action and therapeutic applications .

Mechanism of Action

The compound exerts its effects by inhibiting specific kinases, which are enzymes that play a crucial role in cellular signaling pathways. By binding to the active site of these kinases, 1-(5-Isoquinolinylsulfonyl)-3-methylpiperazine monohydrochloride prevents the phosphorylation of target proteins, thereby modulating various cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(5-isoquinolinesulfonyl)-3-methylpiperazine hydrochloride with structurally and functionally related compounds:

Compound Structure Kinase Selectivity Potency (IC₅₀ or Effective Concentration) Key Applications
1-(5-Isoquinolinesulfonyl)-3-methylpiperazine HCl 3-methylpiperazine sulfonamide PKC > PKA/PKG 50–100 µM (apoptosis induction) Neuroblastoma apoptosis, kinase signaling studies
H-7 (1-(5-Isoquinolinesulfonyl)-2-methylpiperazine dihydrochloride) 2-methylpiperazine sulfonamide PKC, PKA, PKG 50–100 µM (PKC inhibition) TNF-α regulation in macrophages , leukemia apoptosis
HA-1004 (N-(2-guanidinoethyl)-5-isoquinolinesulfonamide HCl) Guanidinoethyl sulfonamide PKA/PKG > PKC Inactive at ≤50 µM (apoptosis assays) Negative control in kinase inhibition studies
HA-1077 (Fasudil HCl) Homopiperazine sulfonamide (1,4-diazepane ring) Rho kinase (ROCK) > PKC 0.2–1.3 µM (ROCK inhibition) Cerebral ischemia treatment, vasodilation
KN62 (1-[N,O-bis(5-isoquinolinesulfonyl)-N-methyl-L-tyrosyl]-4-phenylpiperazine) Bis-sulfonamide with phenylpiperazine core P2X7 receptor antagonist 10–100 nM (P2X7 inhibition) Inflammation studies, neuronal signaling modulation

Key Structural and Functional Differences:

Positional Isomerism: The 3-methyl derivative (target compound) shows stronger PKC selectivity than its 2-methyl isomer (H-7), which non-specifically inhibits PKA/PKG . Substitution on the piperazine ring (e.g., homopiperazine in HA-1077) shifts activity toward Rho kinase .

Sulfonamide Modifications: HA-1004 replaces the piperazine with a guanidinoethyl group, reducing PKC affinity and enhancing PKA/PKG inhibition . KN62 incorporates a bis-sulfonamide and tyrosine moiety, enabling potent P2X7 receptor antagonism .

Therapeutic Applications :

  • HA-1077 (Fasudil) is clinically used for cerebral ischemia due to its Rho kinase inhibition and vasodilatory effects .
  • The target compound and H-7 are primarily research tools for studying apoptosis and cytokine regulation .

Research Findings:

  • Apoptosis Induction :

    • The target compound induces apoptosis in SH-SY5Y neuroblastoma cells at 50–100 µM via caspase-3 activation .
    • H-7 triggers apoptosis in HL-60 leukemia cells by promoting DNA fragmentation and nuclear condensation .
  • Kinase Signaling :

    • H-7 suppresses TNF-α expression in macrophages by inhibiting PKC-dependent NF-κB activation .
    • HA-1077 reduces cerebral infarct size in rat ischemia models by inhibiting Rho kinase-mediated vascular contraction .
  • Selectivity Profiles :

    • HA-1004 (50 µM) fails to induce apoptosis, confirming its role as a negative control for PKC-specific effects .
    • KN62 inhibits ATP-gated P2X7 receptors, a distinct mechanism unrelated to kinase inhibition .

Biological Activity

1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and therapeutic applications. This article delves into its biological activity, mechanisms of action, and structure-activity relationships (SAR) based on diverse research findings.

The primary mechanism of action for this compound involves the inhibition of inosine-5′-monophosphate dehydrogenase (IMPDH) in Mycobacterium tuberculosis. IMPDH is crucial for the de novo purine biosynthesis pathway, catalyzing the conversion of inosine 5′-monophosphate (IMP) to xanthosine 5′-monophosphate (XMP). Inhibition of this enzyme disrupts nucleotide synthesis, leading to impaired bacterial growth and survival .

Structure-Activity Relationship (SAR)

Research has demonstrated that modifications to the piperazine and isoquinoline moieties significantly affect the biological activity of the compound. A study synthesized forty-eight analogues and evaluated their inhibitory effects on M. tuberculosis IMPDH. Key findings include:

  • Cyclohexyl Group : Essential for maintaining activity against IMPDH.
  • Piperazine Modifications : Substituting or modifying the piperazine ring often resulted in loss of activity. For example, introducing a methyl group at position 3 severely reduced both biochemical and whole-cell activities .
  • Isoquinoline Moiety : The presence of a nitrogen atom in the isoquinoline structure is critical for compound uptake and activity against M. tuberculosis.

Biological Activity Data

The following table summarizes the biological activity data for selected analogues of this compound:

CompoundIC50 (µM)MIC90 (µM)On-target Selectivity
Compound 10.12Yes
Compound 20.315.6Yes
Compound 30.0353.1Yes
Compound 40.273.9Yes
Resistant Mutant>100250No

Antitubercular Activity

In a significant study, compounds derived from the original structure were tested against drug-resistant strains of M. tuberculosis. Notably, some analogues maintained efficacy against resistant mutants, indicating their potential as novel therapeutic agents in combating multi-drug resistant tuberculosis .

Vasodilative Properties

Beyond its antimicrobial effects, this compound has been reported to exhibit vasodilative activity, making it clinically relevant for treating conditions such as cerebral vasospasm post-subarachnoid hemorrhage. The compound is marketed under the name "Eril Inj." in Japan for such applications .

Q & A

Q. What is the primary mechanism of action of 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride in cellular signaling pathways?

The compound acts as a potent Rho kinase (ROCK) inhibitor, with additional inhibitory activity against protein kinase C (PKC), protein kinase A (PKA), protein kinase G (PKG), and myosin light-chain kinase (MLCK) . Its mechanism involves competitive binding to the ATP-binding site of these kinases, disrupting downstream signaling cascades critical for cytoskeletal regulation, cell proliferation, and apoptosis. For experimental validation, researchers should pair kinase activity assays (e.g., radioactive ATP incorporation) with selective inhibitors like HA-1004 (a PKA/PKG inhibitor) to isolate ROCK-specific effects .

Q. How can researchers ensure the purity and correct synthesis of this compound?

Synthesis typically involves reacting 5-(chlorosulfonyl)-isoquinoline hydrochloride with enantiomerically pure 3-methylpiperazine precursors, followed by N-Boc deprotection using HCl in dioxane . To confirm purity (>95%), quantitative nuclear magnetic resonance (qNMR) is recommended, as it provides precise structural validation and quantifies impurities. Storage conditions should adhere to safety guidelines: dry, ventilated environments at room temperature, with desiccants to prevent hydrolysis .

Q. What are the solubility and stability considerations for this compound in experimental setups?

The compound is soluble in water (200 mg/mL) and DMSO (95 mg/mL), but insoluble in ethanol . For long-term stability, avoid exposure to moisture, heat, or strong oxidizing agents. Prepare stock solutions in DMSO, aliquot to prevent freeze-thaw degradation, and verify activity via dose-response curves in target assays (e.g., vascular smooth muscle cell proliferation inhibition ).

Advanced Research Questions

Q. How should researchers design experiments to differentiate between off-target effects and specific kinase inhibition?

  • Control Inhibitors : Use isoform-selective inhibitors (e.g., HA-1004 for PKA/PKG) alongside the compound to isolate ROCK/PKC effects .
  • Genetic Knockdown : Combine pharmacological inhibition with siRNA-mediated silencing of target kinases (e.g., ROCK1/2) to confirm on-target activity.
  • Orthogonal Assays : Validate findings using techniques like Western blotting for phosphorylated substrates (e.g., MYPT1 for ROCK activity) and functional assays (e.g., collagen gel contraction for cytoskeletal effects) .

Q. What methodological considerations are critical when investigating the compound's role in apoptosis pathways, particularly concerning p53 dependency?

  • Cell Line Selection : Use p53 wild-type (e.g., SH-SY5Y neuroblastoma) vs. p53-null/mutant lines to assess dependency .
  • Time-Course Analysis : Monitor apoptosis markers (e.g., caspase-3 activation, Annexin V staining) at multiple timepoints, as delayed effects may indicate indirect mechanisms.
  • Rescue Experiments : Co-administer p53 stabilizers (e.g., Nutlin-3) or inhibitors (e.g., PFT-α) to confirm pathway involvement.

Q. How can researchers resolve contradictions in reported IC50 values across studies?

  • Assay Standardization : Use consistent substrate concentrations (e.g., ATP levels in kinase assays) and buffer conditions (pH, divalent cations).
  • Cell-Type Variability : Account for differences in kinase expression profiles by quantifying target protein levels via ELISA or flow cytometry.
  • Data Normalization : Include internal controls (e.g., staurosporine as a pan-kinase inhibitor) and normalize activity to baseline kinase levels .

Q. What strategies are effective for studying the compound's immunomodulatory effects in lymphocyte function assays?

  • Functional Readouts : Measure NK cell cytotoxicity via 51Cr^{51}\text{Cr}-release assays and IFN-γ production using ELISA .
  • Pathway Stimulation : Pre-treat cells with IL-2 or synthetic diacylglycerols (e.g., OAG) to reverse PKC inhibition, confirming specificity .
  • Cross-Validation : Compare results with genetic PKC knockdown models to rule out nonspecific effects.

Data Analysis and Validation

Q. How should researchers address variability in compound efficacy across disease models (e.g., cancer vs. cardiovascular studies)?

  • Dose Optimization : Perform pre-tests to determine tissue-specific IC50 values using ex vivo models (e.g., aortic ring assays for vascular studies ).
  • Pharmacokinetic Profiling : Measure compound bioavailability and half-life in target tissues via LC-MS/MS.
  • Multi-Omics Integration : Combine transcriptomic (RNA-seq) and proteomic (mass spectrometry) data to identify context-dependent signaling nodes.

Q. What are best practices for validating target engagement in vivo?

  • Biochemical Probes : Use fluorescently labeled derivatives (e.g., BODIPY-conjugated analogs) for tissue distribution studies.
  • PET Imaging : Develop radiolabeled versions (e.g., 11C^{11}\text{C}-tagged compound) to visualize real-time kinase inhibition in animal models.
  • Post-Mortem Analysis : Quantify phosphorylated substrates in harvested tissues to confirm pathway modulation .

Safety and Compliance

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and solution preparation .
  • Spill Management : Neutralize accidental releases with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.
  • First Aid : For inhalation exposure, move to fresh air; for skin contact, wash with soap and water for 15 minutes .

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